cis-1-Fluoro-1-propene

Description

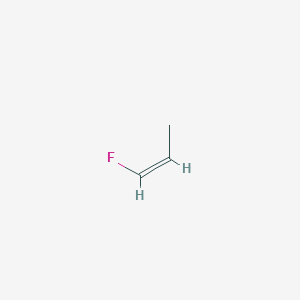

Structure

2D Structure

3D Structure

Properties

CAS No. |

19184-10-2 |

|---|---|

Molecular Formula |

C3H5F |

Molecular Weight |

60.07 g/mol |

IUPAC Name |

(Z)-1-fluoroprop-1-ene |

InChI |

InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2- |

InChI Key |

VJGCZWVJDRIHNC-IHWYPQMZSA-N |

SMILES |

CC=CF |

Isomeric SMILES |

C/C=C\F |

Canonical SMILES |

CC=CF |

Origin of Product |

United States |

Stereochemical and Configurational Analysis of 1 Fluoro 1 Propene

Geometric Isomerism: cis- and trans-1-Fluoro-1-propene

Geometric isomerism, also known as cis-trans isomerism, occurs in 1-Fluoro-1-propene due to the restricted rotation around the carbon-carbon double bond. This results in two distinct spatial arrangements of the substituents attached to the double-bonded carbons.

In cis-1-Fluoro-1-propene, the fluorine atom and the methyl (-CH₃) group are positioned on the same side of the plane of the double bond. ontosight.ai This specific arrangement, designated as the (Z) configuration in the IUPAC system, influences the molecule's physical and chemical properties. nih.gov The chemical formula for this compound is C₃H₅F, and it has a molecular weight of approximately 60.07 g/mol . nih.govnist.gov Its structure is characterized by the IUPAC name (Z)-1-fluoroprop-1-ene. nih.gov This isomer is a colorless gas at room temperature and is noted for its high reactivity, largely attributed to the presence of the double bond and the highly electronegative fluorine atom. ontosight.ai

The counterpart to the cis- isomer is trans-1-Fluoro-1-propene, or (E)-1-fluoroprop-1-ene. In the trans- configuration, the fluorine atom and the methyl group are on opposite sides of the double bond. This difference in spatial arrangement leads to notable variations in their physical properties, such as dipole moment and boiling point. For instance, it has been reported that cis-1-fluoro propene is less polar than its trans- counterpart. askiitians.com The stability and spectroscopic signatures (e.g., in IR and NMR spectroscopy) of the two isomers also differ, allowing for their distinct identification. chegg.com

Table 1: Comparison of cis- and trans-1-Fluoro-1-propene This table is interactive. You can sort and filter the data.

| Property | This compound | trans-1-Fluoro-1-propene |

|---|---|---|

| IUPAC Name | (Z)-1-fluoroprop-1-ene nih.gov | (E)-1-fluoro-1-propene molbase.com |

| Synonyms | z-1-fluoropropene nih.gov | t-1-fluoropropene molbase.com |

| CAS Number | 19184-10-2 nist.gov | 20327-65-5 molbase.com |

| Molecular Formula | C₃H₅F nist.gov | C₃H₅F molbase.com |

| Molecular Weight | 60.07 g/mol nih.gov | 60.07 g/mol molbase.com |

| Stereochemistry | Fluorine and methyl group on the same side of the double bond. ontosight.ai | Fluorine and methyl group on opposite sides of the double bond. |

Positional Isomerism within Fluoropropene Derivatives

Positional isomers share the same molecular formula but differ in the position of a functional group on the carbon skeleton. Besides the geometric isomers of 1-Fluoro-1-propene, there are other fluoropropene isomers where the fluorine atom is located at different positions on the propene chain.

2-Fluoropropene (B75672), also known as isopropenyl fluoride (B91410), is a positional isomer of 1-Fluoro-1-propene. nist.govchemspider.com In this molecule, the fluorine atom is bonded to the central carbon atom (C2) of the propene chain. nist.govnist.gov Its chemical formula is also C₃H₅F. nist.govfda.gov Unlike 1-Fluoro-1-propene, 2-Fluoropropene does not exhibit geometric isomerism because one of the double-bonded carbons is attached to two identical hydrogen atoms.

3-Fluoro-1-propene, commonly known as allyl fluoride, is another positional isomer. nist.govnih.gov In this structure, the fluorine atom is attached to the methyl group (C3) of the propene chain. nist.gov Its molecular formula is also C₃H₅F. nist.govnih.gov Similar to 2-Fluoropropene, 3-Fluoro-1-propene does not have geometric isomers.

Table 2: Comparison of Fluoropropene Positional Isomers This table is interactive. You can sort and filter the data.

| Property | This compound | 2-Fluoropropene | 3-Fluoropropene |

|---|---|---|---|

| IUPAC Name | (Z)-1-fluoroprop-1-ene nih.gov | 2-Fluoroprop-1-ene epa.gov | 3-fluoroprop-1-ene nih.gov |

| Synonyms | cis-1-Fluoropropene nih.gov | 2-Fluoro-1-propene nist.govnist.gov | Allyl fluoride nih.gov |

| CAS Number | 19184-10-2 nist.gov | 1184-60-7 nist.govnist.gov | 818-92-8 nist.gov |

| Position of Fluorine | Carbon 1 | Carbon 2 | Carbon 3 |

| Geometric Isomerism | Yes (cis/trans) | No | No |

Diastereomeric Relationships in Fluoroalkene Systems

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This situation arises in molecules with two or more stereocenters when at least one, but not all, of the stereocenters differ in configuration between the two molecules. libretexts.org

For instance, the synthesis of complex molecules like peptide mimetics often involves creating structures with multiple stereocenters. researchgate.netacs.org In such systems, a (Z)-fluoroalkene can be used to mimic a cis-peptide bond. researchgate.net The combination of the (Z)-alkene geometry with a chiral center elsewhere in the molecule creates a specific diastereomer. Its counterpart with an (E)-alkene geometry would be a different diastereomer, possessing distinct chemical and physical properties. The development of methods for the diastereoselective synthesis of such highly functionalized fluoroalkenes is an active area of research, enabling access to specific stereoisomers with desired biological or material properties. researchgate.netnih.gov

Advanced Synthetic Methodologies for Cis 1 Fluoro 1 Propene

Strategies for Stereoselective Synthesis

The creation of the cis-configuration in 1-fluoro-1-propene necessitates synthetic routes that can overcome the thermodynamic preference for the trans-isomer. Key strategies involve the directed introduction of fluorine and the controlled elimination or addition of atoms or groups on a precursor molecule.

Directed Halogenation Approaches for Alkene Fluorination

Directed halogenation represents a powerful strategy for the stereoselective fluorination of alkenes. This approach typically involves the use of a directing group on the alkene substrate that coordinates to a fluorinating agent, delivering the fluorine atom to a specific face of the double bond, thereby controlling the stereochemical outcome. While direct C-H functionalization ortho to fluorine in fluoroarenes has been reviewed, the application of similar directing group strategies to achieve cis-selective fluorination of propene derivatives is an area of ongoing research. nist.gov The development of catalysts and reagents that can effectively control the geometry of the transition state is crucial for the success of these methods.

Stereocontrolled Elimination and Addition Reactions

Stereocontrolled elimination and addition reactions are fundamental to the synthesis of specific alkene isomers. The synthesis of cis-1-fluoro-1-propene can be approached through reactions such as the dehydrohalogenation of dihalogenated propanes or the hydrofluorination of propyne (B1212725).

Dehydrohalogenation: The elimination of hydrogen halide from a vicinal dihalide, such as 1,2-difluoropropane (B3031682), can proceed through an E2 mechanism, where the stereochemistry of the product is determined by the anti-periplanar arrangement of the departing hydrogen and halogen atoms. To achieve a cis-alkene, a specific diastereomer of the starting material is required. While dehydrofluorination is a known industrial process for producing fluoroalkenes, controlling the stereoselectivity to favor the cis-isomer remains a significant challenge and is highly dependent on the choice of base and reaction conditions. wpmucdn.com

Hydrofluorination of Alkynes: The addition of hydrogen fluoride (B91410) (HF) across the triple bond of propyne is another viable route. Gold(I) catalyzed hydrofluorination of alkynes has been shown to produce Z-vinyl fluorides (which corresponds to the cis-isomer in this case) with high stereoselectivity. nih.govresearchgate.net The use of directing groups on the alkyne substrate can further enhance regioselectivity and yield. nih.gov For example, carbonyl groups can direct the Au(I)-catalyzed hydrofluorination to achieve predictable and regioselective conversion of the alkyne to the Z-vinyl fluoride. nih.gov

Precursor Chemistry and Reaction Pathways

The choice and synthesis of appropriate precursors are critical for the successful synthesis of this compound with high isomeric purity. Halogenated propenes and fluorinated cyclopropanes are two important classes of precursors.

Synthesis from Halogenated Propene Intermediates

Halogenated propenes, such as 1-chloro-1-fluoropropene or 1-bromo-1-propene, can serve as precursors to this compound through substitution or reduction reactions. For instance, a fluorine-chlorine exchange reaction on a chloro-fluoro-propene isomer could potentially be controlled to yield the desired cis-product. Research on the chlorodefluorination of fluoroolefins using Lewis acidic aluminum fluoride has shown that fluorine-chlorine exchange is feasible, although controlling the stereochemistry remains a complex issue.

Isomerization of Fluorinated Cyclopropanes as a Synthetic Route

The ring-opening of fluorinated cyclopropanes offers a unique pathway to fluoroalkenes. The isomerization of 1-fluoro-1-methylcyclopropane, formed from the reaction of methylene (B1212753) with 2-fluoropropene (B75672), has been studied. minsky.ai Evidence of fluorine migration during the isomerization process has been observed, suggesting that this route could potentially be tailored to produce this compound. minsky.ai The thermal isomerization of substituted cyclopropanes is a known process, and the presence of fluorine can significantly influence the reaction pathway and the stereochemistry of the resulting alkene. The development of biocatalytic strategies for the stereoselective synthesis of fluorinated cyclopropanes also opens up new avenues for accessing specific precursors for this isomerization route. wpmucdn.com

Optimization of Reaction Conditions for Isomeric Purity

Achieving a high isomeric purity of this compound is paramount for its applications. The optimization of reaction conditions, including catalyst selection, solvent, temperature, and pressure, plays a crucial role in controlling the cis/trans ratio of the product.

The choice of catalyst is critical in stereoselective synthesis. For instance, in the hydrofluorination of alkynes, different metal catalysts can lead to varying degrees of stereoselectivity. Similarly, in dehydrohalogenation reactions, the nature of the base (e.g., its steric bulk and strength) and the solvent can influence the transition state geometry and, consequently, the isomeric ratio of the product.

Temperature is another key parameter. While higher temperatures can increase reaction rates, they can also lead to the isomerization of the desired cis-product to the more thermodynamically stable trans-isomer. Therefore, a careful balance must be struck to achieve a good yield without compromising isomeric purity.

The table below illustrates hypothetical data on how different catalysts and solvents could influence the cis:trans ratio in the synthesis of 1-fluoro-1-propene.

| Catalyst/Reagent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |

|---|---|---|---|---|

| Gold(I) Complex A | Toluene | 25 | 95:5 | 85 |

| Gold(I) Complex A | DCM | 25 | 90:10 | 88 |

| Palladium(II) Acetate | DMF | 80 | 60:40 | 75 |

| Potassium tert-butoxide | THF | 0 | 70:30 | 92 |

| Potassium tert-butoxide | DMSO | 25 | 55:45 | 95 |

This data highlights the significant impact of the reaction environment on the stereochemical outcome. Further research into novel catalytic systems and a deeper understanding of reaction mechanisms are essential for the development of highly efficient and selective syntheses of this compound.

Spectroscopic Characterization Techniques and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of cis-1-Fluoro-1-propene, with both ¹⁹F and ¹H NMR providing critical data for its characterization.

Spin-spin coupling constants (J-couplings) between the fluorine and hydrogen atoms are instrumental in assigning the stereochemistry. In fluoroalkenes, the magnitude of the coupling constant between vicinal fluorine and hydrogen atoms (³JFH) is dependent on their dihedral angle. For this compound, the fluorine and the vinylic hydrogen are on the same side of the double bond, leading to a smaller ³JFH coupling constant compared to the corresponding trans isomer where they are on opposite sides. This difference in coupling constants provides an unambiguous method for stereochemical assignment. wikipedia.org Long-range couplings between the fluorine and the methyl protons are also observable. wikipedia.org

The ¹H NMR spectrum of this compound provides complementary information for structural confirmation. The spectrum exhibits signals for the methyl protons and the two vinylic protons. The vinylic proton on the same carbon as the fluorine atom (H1) and the vinylic proton on the adjacent carbon (H2) are chemically non-equivalent and show distinct coupling patterns.

The coupling between the fluorine and the geminal proton (²JFH) is typically large. wikipedia.org The coupling between the fluorine and the vicinal proton (³JFH) across the double bond is, as mentioned, stereospecific. The coupling between the two vinylic protons (³JHH) also provides structural information. Finally, the methyl protons will appear as a doublet of doublets due to coupling with both the vicinal vinylic proton and the geminal fluorine atom. The integration of these signals confirms the number of protons in each environment.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that can be used for identification. docbrown.info The IR spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Key expected vibrational modes for this compound include:

C=C stretching: A characteristic absorption in the region of 1640-1645 cm⁻¹ indicates the presence of the carbon-carbon double bond. docbrown.info

C-F stretching: A strong absorption band is expected for the carbon-fluorine bond stretch.

C-H stretching: Absorptions for the vinylic and methyl C-H stretches are anticipated around 3000 cm⁻¹. docbrown.info

C-H bending: In-plane and out-of-plane bending vibrations for the vinylic and methyl C-H bonds will also be present in the fingerprint region of the spectrum. docbrown.info

Theoretical calculations, such as those performed using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and compare them with experimental data to confirm the assignment of the observed bands. nih.govmaterialsciencejournal.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination of two techniques that allows for the separation and identification of volatile compounds. nih.govepa.gov In the context of this compound, GC is used to separate the cis isomer from its trans counterpart and any other impurities present in a sample. nih.govacs.org The separation is based on the differential partitioning of the isomers between a stationary phase in the GC column and a mobile gas phase. Structural isomers, such as cis- and trans-1-Fluoro-1-propene, often have sufficiently different retention times to allow for their individual identification. epa.gov

Once separated by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. While the mass spectra of cis and trans isomers can be very similar, the combination of the unique retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of this compound. researchgate.net

Microwave Spectroscopy for Rotational Constants and Molecular Structure Determination

For this compound, microwave spectroscopy can provide an accurate determination of its molecular structure. nsf.gov The analysis of the microwave spectra of different isotopologues (molecules where one or more atoms have been replaced by their isotopes) can further refine the structural parameters. d-nb.info Additionally, the technique can be used to determine the dipole moment of the molecule and to study internal rotation, such as the barrier to rotation of the methyl group. aip.org

High-Resolution Electron Energy Loss Spectroscopy (HREELS) in Surface Adsorption Studies

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to study the vibrational modes of molecules adsorbed on solid surfaces. acs.orguni-erlangen.depku.edu.cn In a HREELS experiment, a beam of monochromatic electrons is scattered from the surface, and the energy loss of these electrons corresponds to the vibrational quanta of the adsorbed species. researchgate.net

For this compound, HREELS can provide insights into its interaction with a surface, such as a metal crystal. acs.org The vibrational spectrum obtained from HREELS can indicate the orientation of the adsorbed molecule and whether the molecule remains intact or undergoes decomposition or reaction on the surface. For instance, studies on similar fluorinated propenes on copper surfaces have used HREELS to investigate their adsorption behavior. acs.org

Other Advanced Spectroscopic Probes for Molecular Fingerprinting

Beyond the foundational techniques of NMR and mass spectrometry, a variety of advanced spectroscopic methods can be employed to generate a highly specific molecular fingerprint for this compound. These techniques probe different aspects of the molecule's quantum mechanical properties, such as rotational energy levels and electron binding energies, providing data that is exquisitely sensitive to the precise three-dimensional arrangement of its atoms.

Microwave Spectroscopy

Microwave spectroscopy is a powerful gas-phase technique for determining the precise molecular geometry of polar molecules. It measures the transitions between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. For a specific isomer like this compound, the resulting rotational spectrum is a unique and unambiguous fingerprint.

The analysis of a microwave spectrum yields highly precise rotational constants (A, B, and C), which are inversely related to the principal moments of inertia. These constants are determined to a very high degree of accuracy, often to eight or more significant figures. Research on related fluorinated propenes demonstrates the utility of this method. For instance, a study of 3-fluoropropene, a constitutional isomer of 1-fluoro-1-propene, identified and characterized its cis and gauche rotational isomers, determining their distinct rotational constants and dipole moments. aip.org For the cis isomer of 3-fluoropropene, the rotational constants were determined to be A = 17236.638 MHz, B = 6002.915 MHz, and C = 4579.827 MHz. aip.org Similarly, studies on molecules like (E)-1,3,3,3-tetrafluoropropene use microwave spectroscopy to obtain detailed structural parameters. nsf.gov For this compound, this technique would provide definitive data on its bond lengths and angles in the gas phase, free from intermolecular interactions.

Table 1: Illustrative Microwave Spectroscopy Data for a Fluoropropene Isomer (Note: Data shown is for the related compound cis-3-fluoropropene to illustrate the precision of the technique)

| Parameter | Value | Unit |

| Rotational Constant A | 17236.638 | MHz |

| Rotational Constant B | 6002.915 | MHz |

| Rotational Constant C | 4579.827 | MHz |

| Dipole Moment (μa) | 0.742 | D |

| Dipole Moment (μb) | 1.601 | D |

| Total Dipole Moment | 1.765 | D |

| Data sourced from a study on cis-3-fluoropropene. aip.org |

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides a direct measure of the electron binding energies within a molecule, offering a distinct fingerprint of its electronic structure. ubc.ca In this technique, a sample is irradiated with high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. The kinetic energy of these photoelectrons is measured, and from this, the energy required to remove them from their respective molecular orbitals (the ionization potential) is determined.

For this compound, high-resolution PES would be capable of distinguishing between the three inequivalent carbon atoms due to their different chemical environments. High-resolution C 1s photoelectron spectra of propene and 2-methylpropene have shown that the core-ionization energies of inequivalent carbons can be resolved. aps.org The electron-withdrawing fluorine atom in this compound would cause a significant chemical shift in the binding energy of the C1s electron of the adjacent carbon atom (C1), allowing for its unambiguous assignment relative to the other carbon atoms in the propene chain. aps.org This provides a sensitive probe of the intramolecular electronic effects and serves as a unique identifier. cdnsciencepub.com

Surface-Sensitive Spectroscopies

When molecules interact with a surface, their spectroscopic properties can change, and specialized techniques can be used to probe these interactions. Fourier-transform infrared adsorption spectroscopy (FT-IRAS) is one such method that provides information on the orientation and bonding of molecules adsorbed onto a surface. Studies on various fluoropropenes on a copper surface (Cu(111)) have used FT-IRAS to determine the orientation of the molecules relative to the surface. acs.org The technique relies on the surface selection rule, which dictates that only vibrational modes with a dipole moment component perpendicular to the surface are strongly observed. acs.org For this compound, FT-IRAS could be used to determine how it physisorbs or chemisorbs onto various materials, providing a fingerprint of its interfacial behavior.

Theoretical and Computational Investigations of Cis 1 Fluoro 1 Propene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are pivotal in elucidating the three-dimensional arrangement of atoms in cis-1-fluoro-1-propene and the energy associated with its different spatial orientations.

Ab Initio and Density Functional Theory (DFT) Approaches

A variety of computational methods are employed to model this compound. Ab initio methods, such as Møller-Plesset perturbation theory and coupled-cluster (CC) theory, are based on first principles and provide highly accurate results. rsc.orgresearchgate.net Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, offers a balance between computational cost and accuracy, making it a widely used tool for studying the electronic structure and properties of molecules like this compound. psu.edunih.gov These methods are instrumental in geometry optimization to find the most stable molecular structure. psu.edu

Analysis of Bond Lengths, Angles, and Dihedral Angles

Below is a table showcasing typical bond lengths and angles for alkenes and fluoroalkanes, providing a reference for the expected values in this compound.

| Bond/Angle | Typical Value (Å or Degrees) |

| C=C | ~1.34 Å |

| C-C | ~1.50 Å |

| C-H (alkenyl) | ~1.08 Å |

| C-H (alkyl) | ~1.09 Å |

| C-F | ~1.35 Å |

| ∠C=C-C | ~125° |

| ∠H-C=C | ~120° |

| ∠H-C-H | ~109.5° |

| Note: These are generalized values and can vary based on the specific molecular environment and computational method used. |

Conformational Analysis and Rotational Isomerism Energetics

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds, primarily the C-C single bond. uky.edu The two primary conformers are the eclipsed and staggered forms. Computational methods can determine the relative energies of these conformers and the energy barriers to rotation. imperial.ac.uk For example, the rotational barrier in propane (B168953) is approximately 3.4 kcal/mol, and similar calculations for this compound would reveal the energetic landscape of its methyl group rotation. uky.edu The presence of the fluorine atom influences the electronic environment and, consequently, the conformational preferences and rotational energy barriers. imperial.ac.uk

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of molecules, which is essential for their identification and characterization.

Computational NMR and IR Spectral Simulations

Theoretical methods can simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound. liverpool.ac.ukresearchgate.net By calculating the magnetic shielding of the nuclei (¹H, ¹³C, ¹⁹F), one can predict the chemical shifts in the NMR spectrum. liverpool.ac.ukresearchgate.net Similarly, by computing the vibrational frequencies and their intensities, a theoretical IR spectrum can be generated. nih.gov These simulated spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. For instance, the CHARGE model is a computational tool used for predicting ¹H chemical shifts. liverpool.ac.uk

Dipole Moment Calculations and Stereochemical Correlation

Below is a data table summarizing key properties of this compound and its trans isomer for comparison.

| Property | This compound | trans-1-Fluoro-1-propene |

| IUPAC Name | (Z)-1-fluoroprop-1-ene | (E)-1-fluoroprop-1-ene |

| CAS Number | 19184-10-2 nist.gov | 20327-65-5 nih.gov |

| Molecular Formula | C₃H₅F nist.gov | C₃H₅F nih.gov |

| Molecular Weight | 60.07 g/mol nist.gov | 60.07 g/mol nih.gov |

| Enthalpy of Formation (gas) | -42.1 kcal/mol nist.gov | Not specified |

Development and Application of Molecular Force Fields for Fluoropropenes

The prediction of thermophysical properties of fluids through molecular modeling has become an indispensable tool, particularly for compounds where experimental data is scarce. nih.govacs.org Fluoropropenes, a class of compounds considered as potential low global warming potential (GWP) refrigerants, often lack extensive experimental data, which hinders the evaluation of their performance in technical applications. nih.govacs.orgacs.org To bridge this gap, transferable molecular force fields, which are sets of parameters describing the potential energy of a system of atoms, have been developed. nih.govacs.org

A notable effort in this area was the development of a transferable, all-atom, flexible force field for fluoropropenes composed of common chemical groups such as CF3−, −CF=, −CH=, CF2=, and CH2=. nih.govacs.org This force field was specifically designed to be applicable to a range of fluoropropenes. nih.gov The parameters for the Lennard-Jones potential and atomic charges are often fitted to reproduce key experimental data of reference compounds, such as vapor pressures and saturated liquid densities, to ensure accuracy. nist.gov

The validation and application of these force fields are demonstrated by their ability to reliably predict the properties of various fluoropropenes. nih.govresearchgate.net For instance, force fields have been successfully applied to study compounds like 3,3,3-trifluoro-1-propene (HFO-1243zf) and 2,3,3,3-tetrafluoro-1-propene (HFO-1234yf). nih.gov Furthermore, these models have been extended to accurately represent the distinct vapor-liquid coexistence curves of cis- and trans-isomers, such as cis-1,3,3,3-tetrafluoro-1-propene (HFO-1234ze(Z)), showcasing their robustness and predictive power for different geometric isomers within the fluoropropene family. acs.orgnih.govresearchgate.net The development of such reliable force fields is a critical prerequisite for the computational studies detailed in the subsequent sections. dntb.gov.ua

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular simulations, primarily using Molecular Dynamics (MD) and Monte Carlo (MC) methods, serve as powerful tools for predicting the thermodynamic and transport properties of fluids from the underlying intermolecular potential functions. nist.govmit.edu These techniques provide a computational bridge between the microscopic molecular level and macroscopic material properties. nih.gov

Simulation of Intermolecular Interactions and Bulk Properties

Once a reliable force field is established, MC and MD simulations are employed to compute a wide range of bulk properties. nih.govnih.gov The Gibbs Ensemble Monte Carlo (GEMC) simulation method is particularly well-suited for determining phase equilibrium properties. nih.govresearchgate.net By simulating two separate boxes—one for the liquid phase and one for the vapor phase—that can exchange volume, particles, and energy, the GEMC method can efficiently calculate vapor-liquid coexistence curves. researchgate.net

These simulations yield critical data on intermolecular interactions and resulting bulk properties. While specific simulation data for this compound is not extensively published, the developed transferable force fields have been used to predict these properties for structurally similar fluoropropenes with high accuracy. nih.govnih.gov The agreement between simulation results and experimental data for these related compounds validates the predictive capability of the force fields for molecules like this compound. nih.govacs.org

Below is a table of bulk properties that are commonly calculated using these simulation techniques for fluoropropenes.

| Property | Description | Simulation Method |

| Saturated Density | The density of the liquid and vapor phases in equilibrium. | Gibbs Ensemble MC |

| Vapor Pressure | The pressure at which the liquid and vapor phases are in equilibrium at a given temperature. | Gibbs Ensemble MC |

| Heat of Vaporization | The energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. | Gibbs Ensemble MC |

| Density | The mass per unit volume of the substance in the liquid phase. | Molecular Dynamics |

| Isobaric Heat Capacity | The heat required to raise the temperature of a substance by one degree at constant pressure. | Molecular Dynamics |

| Thermal Expansivity | The fractional change in volume per unit increase in temperature. | Molecular Dynamics |

This table illustrates the types of properties predictable via MD and MC simulations using validated fluoropropene force fields. nih.govacs.org

Adsorption Behavior on Model Surfaces

The study of how molecules interact with and adsorb onto surfaces is crucial for applications in catalysis, sensors, and materials science. The adsorption behavior of fluoropropenes has been investigated on model surfaces to understand these fundamental interactions. acs.org

One study investigated the adsorption of a series of fluorinated propenes on a single-crystal copper surface (Cu(111)) using techniques like Fourier transform infrared reflection absorption spectroscopy (FT-IRAS) and high-resolution electron energy loss spectroscopy (HREELS). acs.org The research found that the fluoropropenes interact weakly with the copper surface and adsorb reversibly. acs.org The FT-IRAS spectra indicated that the molecules tend to lie flat, with the plane formed by their carbon atoms oriented essentially parallel to the surface. acs.org For propene itself, the molecular plane was found to have a tilt of about 20° relative to the surface. acs.org Crucially, the vibrational frequency of the carbon-carbon double bond showed little change upon adsorption, suggesting minimal electronic backdonation from the metal to the molecule's π* orbital. acs.org

While this specific study did not include this compound, the investigation of related fluoropropenes provides significant insight into the likely adsorption geometry and weak physisorption mechanism that would govern its interaction with similar metal surfaces. acs.org Other research on different fluorinated molecules, such as fluorocarbon surfactants on polytetrafluoroethylene (PTFE), also highlights that adsorption is often driven by hydrophobic interactions, with molecules arranging themselves at the interface to minimize energy. mdpi.com

Thermochemical Studies and Reaction Energetics

Thermochemical data provides fundamental insights into the stability and reactivity of chemical compounds. For this compound, computational and experimental studies have been conducted to determine key energetic properties.

Enthalpy of Formation Calculations

The standard enthalpy of formation (ΔfH°gas) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The NIST Chemistry WebBook reports a value for the gas-phase enthalpy of formation of this compound. nist.gov This value was determined based on equilibrium measurements from an isomerization reaction study. nist.gov

| Compound | Formula | State | Enthalpy of Formation (ΔfH°gas) | Method | Source |

| This compound | C3H5F | Gas | -42.1 kcal/mol | Isomerization Equilibrium | Alfassi, Golden, et al., 1973 nist.gov |

Isomerization Reaction Thermochemistry

The relative stability of isomers is a key aspect of thermochemistry. For most alkenes, the trans isomer is more stable than the cis isomer due to steric repulsion between substituent groups on the same side of the double bond. However, in a phenomenon known as the "cis-effect," some 1-substituted propenes, including this compound, defy this trend. researchgate.net

Computational studies have shown that this compound is actually more stable than its trans isomer. researchgate.net This unusual stability is attributed to attractive Coulombic and dispersive interactions between the substituent (fluorine) and the methyl group, which are strong enough to overcome the inherent steric repulsion. researchgate.net Natural bond orbital analysis and other computational methods have been used to investigate the origins of this stabilizing effect. researchgate.net The isomerization from the less stable trans isomer to the more stable cis isomer is therefore thermodynamically favorable.

| Isomer | Relative Stability | Reason for Stability Trend |

| This compound | More stable | Attractive Coulombic and dispersive interactions overcome steric repulsion. researchgate.net |

| trans-1-Fluoro-1-propene | Less stable | Steric repulsion is not fully compensated by other interactions. |

Mechanistic Organic Chemistry and Reactivity of Cis 1 Fluoro 1 Propene

Unimolecular Isomerization Reactions and Reaction Kinetics

The thermal isomerization of monofluorocyclopropane serves as a key reaction pathway for the formation of cis-1-fluoro-1-propene and its isomers. researchgate.netwikipedia.org The study of this reaction provides significant insights into the principles of unimolecular reaction kinetics. cdnsciencepub.com

The thermal isomerization of monofluorocyclopropane in the gas phase yields four primary products: this compound, trans-1-fluoro-1-propene, 2-fluoropropene (B75672), and 3-fluoropropene. cdnsciencepub.comcdnsciencepub.com This reaction proceeds through the cleavage of a carbon-carbon bond in the strained cyclopropane (B1198618) ring to form a diradical intermediate, which then rearranges to the various fluoropropene isomers. The formation of these products occurs through distinct reaction channels, each with its own activation energy. cdnsciencepub.com Notably, the formation of 2-fluoropropene and 3-fluoropropene requires higher activation energies compared to the 1-fluoropropene isomers. cdnsciencepub.com

The distribution of these products is a result of competing isomerization pathways. cdnsciencepub.com The process is a classic example of a unimolecular rearrangement where a single reactant molecule rearranges to form multiple products. researchgate.net

Table 1: Products from the Thermal Isomerization of Monofluorocyclopropane

| Reactant | Products |

|---|---|

| Monofluorocyclopropane | This compound |

| trans-1-Fluoro-1-propene | |

| 2-Fluoropropene | |

| 3-Fluoropropene |

This table is based on data from references cdnsciencepub.comcdnsciencepub.com.

The rates of formation for the different fluoropropene isomers from monofluorocyclopropane are dependent on both temperature and pressure. cdnsciencepub.com The reaction exhibits "fall-off" behavior, where the rate constant for a unimolecular reaction decreases as the pressure drops. cdnsciencepub.comcdnsciencepub.com This phenomenon occurs because at lower pressures, the rate of collisional activation of the reactant molecules becomes the limiting factor.

Studies have shown that the fall-off curves for the formation of each of the four products are distinct. cdnsciencepub.com The formation of cis- and trans-1-fluoropropene shows a less severe fall-off compared to the formation of 2- and 3-fluoropropene. cdnsciencepub.com This difference in pressure dependence is attributed to the different activation energies and transition state structures for each isomerization pathway. cdnsciencepub.com The Rice-Ramsperger-Kassel-Marcus (RRKM) theory has been successfully applied to model this complex behavior and account for the pressure-dependent yields of all four products by considering their individual reaction channels and activation energies. cdnsciencepub.comcdnsciencepub.com

Table 2: Kinetic Parameters for the Isomerization of Monofluorocyclopropane at 475.1°C

| Product | Activation Energy (Ea) | Pre-exponential Factor (A) |

|---|---|---|

| This compound | 61 kcal/mol | 10¹³⁸⁴ s⁻¹ |

| trans-1-Fluoro-1-propene | ~61 kcal/mol | Not specified |

| 2-Fluoropropene | ~65 kcal/mol | Not specified |

| 3-Fluoropropene | ~62 kcal/mol | Not specified |

This table is compiled from data presented in reference cdnsciencepub.com. The activation energies for trans-1-fluoropropene, 2-fluoropropene, and 3-fluoropropene are noted as being approximately 0, 4, and 1 kcal/mol higher, respectively, than for cis-1-fluoropropene.

Nucleophilic Substitution Reactions at the Vinylic Carbon

Nucleophilic substitution at the vinylic carbon of this compound is a challenging transformation due to the high strength of the C-F bond and the potential for competing elimination reactions. siue.edu However, under specific conditions, such reactions can proceed, often with interesting stereochemical outcomes. Fluorinated alkenes, in general, are susceptible to nucleophilic attack due to the electron-withdrawing nature of fluorine. researchgate.net

Nucleophilic substitution at a vinylic carbon can, in principle, proceed through various mechanisms, each with a distinct stereochemical consequence. For a concerted bimolecular vinylic substitution (SₙV2), two pathways are theoretically possible: an in-plane attack (SₙVσ) leading to inversion of configuration, and an out-of-plane attack (SₙVπ) resulting in retention of configuration. researchgate.net

In reactions involving fluorinated alkenes, a net retention of configuration has been observed in certain cases. For example, the reaction of cis-2,3-dichlorohexafluorobutene-2 with an alkoxide ion yields the vinyl ether product with 90% retention of the original stereochemistry. researchgate.net This suggests that for some vinylic substitutions on fluorinated systems, the pathway leading to retention is favored. The stereochemical outcome is highly dependent on the substrate, nucleophile, and reaction conditions.

The fluorine atom exerts a profound influence on the mechanism of nucleophilic substitution at the vinylic carbon. rsc.orgrsc.org Its strong electron-withdrawing inductive effect makes the double bond electron-deficient and thus more susceptible to attack by nucleophiles. researchgate.net

However, this same electronegativity also strengthens the carbon-fluorine bond, making fluoride (B91410) a poor leaving group compared to other halogens. siue.edu Furthermore, the presence of fluorine can destabilize the transition state of a classic Sₙ2 reaction. nih.gov This interplay of activating the double bond towards attack while deactivating the leaving group ability of the fluorine itself is a central theme in the reactivity of fluoroalkenes. In some cases, nucleophilic attack may occur not at the carbon bearing the fluorine, but at the adjacent carbon in an Sₙ2' fashion, as seen in related allylic fluoride systems. nih.gov

Elimination Reactions for Double Bond Formation and Rearrangements

Elimination reactions are crucial for the synthesis of this compound and can also be a competing pathway in its subsequent reactions. ontosight.ai The regioselectivity and mechanism of these eliminations are significantly affected by the fluorine substituent.

The synthesis of this compound can be achieved through the dehydrohalogenation of precursors like 1,2-difluoropropane (B3031682) using a strong base. ontosight.ai In elimination reactions of fluoroalkanes, the strong C-F bond makes fluorine a poor leaving group. siue.edu However, the high electronegativity of fluorine enhances the acidity of hydrogen atoms on the adjacent (beta) carbon. siue.edu This increased acidity can favor an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, which proceeds via a carbanion intermediate. siue.eduwikipedia.org

This mechanistic pathway can also influence the regiochemical outcome of the elimination. According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted (more stable) alkene. masterorganicchemistry.com However, for eliminations involving fluorine, the formation of the less substituted (non-Zaitsev) product can be preferred. masterorganicchemistry.com This is because the transition state leading to the non-Zaitsev product may be stabilized by the electron-withdrawing fluorine atom. Additionally, studies on related systems like deuterated 1,1-difluoroethane (B1215649) have shown competition between 1,1- and 1,2-elimination pathways. nih.govacs.org

Oxidation and Reduction Pathways

The oxidation and reduction of this compound involve transformations at the carbon-carbon double bond, influenced by the electronic effects of the fluorine substituent.

Oxidation: The oxidation of this compound can proceed through various pathways, including epoxidation and oxidative cleavage. In a reaction mimicking the active center of metal-enzymes, cis-[VIV(O)(X)(N4)]+ (where X is a halogen) species can catalyze the oxidation of alkanes, and similar principles can be applied to the oxidation of alkenes like this compound. acs.org The mechanism of oxidation of propene itself has been shown to proceed through the formation of intermediates such as formaldehyde (B43269) and acetaldehyde (B116499), which are subsequently oxidized to carbon monoxide, carbon dioxide, and water. cia.gov For fluorinated alkenes, the presence of the electron-withdrawing fluorine atom can influence the reactivity of the double bond towards oxidizing agents.

Reduction: The reduction of this compound typically involves the addition of hydrogen across the double bond to form 1-fluoropropane. This can be achieved through catalytic hydrogenation, a common method for reducing alkenes. For instance, the hydrogenation of 1,2,3,3,3-pentafluoro-1-propene to 1,1,1,2,3-pentafluoropropane (B1596561) has been demonstrated using a palladium catalyst supported on alumina (B75360). google.com A similar approach would be applicable to this compound.

A study on the reduction of 3,3-difluorocyclopropene (B14645238) by nitrogenase revealed reductive C-F bond cleavage, yielding propene and 2-fluoropropene. acs.orgnih.gov While this is a more complex biological system, it highlights the possibility of both double bond reduction and C-F bond hydrogenolysis. The stereochemistry of reduction is also a key aspect. For example, the stereoselective hydrogenation of 1-phenyl-1-propyne (B1211112) to (Z)-1-phenyl-1-propene can be achieved with high selectivity using a specific palladium catalyst. researchgate.net In the case of this compound, the reduction would lead to the formation of a chiral center at the C-1 position of the resulting 1-fluoropropane, and the stereochemical outcome would depend on the catalyst and reaction conditions used.

Halogenation and Halodehalogenation Mechanisms

Electrophilic Fluorination and Fluorocyclization Pathways

Electrophilic fluorination of alkenes is a direct method for the introduction of a second fluorine atom. researchgate.netjuniperpublishers.com Reagents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are effective for the electrophilic fluorination of various organic compounds, including alkenes. researchgate.net The reaction of phenyl-substituted alkenes with Selectfluor™ in the presence of an alcohol leads to the formation of vicinal fluoroalkoxy adducts with Markovnikov regioselectivity. researchgate.net

For this compound, an electrophilic fluorination reaction would proceed via the attack of an electrophilic fluorine species on the electron-rich double bond. The presence of the existing fluorine atom would influence the regioselectivity of the attack. The reaction of trans-stilbene (B89595) with fluorinated alcohols in the presence of an electrophilic reagent like Selectfluor™ has been shown to produce α-keto ethers and benzil. nist.gov

Chlorodefluorination Reactions at Olefinic Bonds

Chlorodefluorination involves the replacement of a fluorine atom with a chlorine atom. This transformation can be challenging due to the high strength of the C-F bond. However, studies have shown that chlorodefluorination of fluoroolefins can be achieved using a highly Lewis acidic nanoscopic aluminum chlorofluoride (ACF) catalyst in the presence of a chlorine source like ClSiEt3. researchgate.net This process allows for the conversion of fluoroolefins into their chlorinated fluoro derivatives under mild conditions. researchgate.net The reaction likely proceeds through the activation of the C-F bond by the Lewis acidic catalyst, facilitating the nucleophilic attack by the chloride ion.

Catalytic Transformations Involving this compound

This compound can undergo various catalytic transformations, including isomerization and hydroformylation.

Isomerization: The cis isomer of a fluoroalkene can be converted to the more stable trans isomer through catalytic isomerization. For example, the isomerization of cis-1,3,3,3-tetrafluoropropene to its trans isomer can be catalyzed by fluorinated chromium oxide. fluorine1.ru Similarly, alumina catalysts have been shown to be effective for the trans-cis isomerization of hydrofluoroolefins. researchgate.net The mechanism of isomerization on alumina catalysts can involve an allylic C-H bond-breaking step. researchgate.net For this compound, a similar catalytic process could be employed to achieve isomerization to trans-1-fluoro-1-propene.

Hydroformylation: Hydroformylation is an important industrial process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of fluorinated alkenes provides access to valuable fluorinated aldehydes. researchgate.net The reaction is typically catalyzed by transition metal complexes, such as those of rhodium or cobalt. ontosight.ai The regioselectivity of hydroformylation is a key consideration, and in the case of this compound, two isomeric aldehydes could be formed. The presence of the fluorine atom can significantly influence the regioselectivity of the reaction. For instance, in the hydroformylation of other fluoro-olefins, the regioselectivity is highly dependent on the catalyst system and reaction conditions. nih.gov

Gas-Phase Reactions pertinent to Atmospheric Chemistry

OH Radical Initiated Degradation Mechanisms

The atmospheric degradation of this compound is primarily initiated by its reaction with hydroxyl (OH) radicals. doi.org This reaction is a key determinant of its atmospheric lifetime and global warming potential. The reaction proceeds mainly through the addition of the OH radical to the carbon-carbon double bond, forming a fluoro-substituted hydroxyalkyl radical. rsc.orgrsc.org

The initial addition of the OH radical can occur at either of the two carbon atoms of the double bond. For similar fluorinated propenes, theoretical studies have shown that the addition to the carbon atom with fewer fluorine substituents is generally favored. doi.org Following the initial OH addition, the resulting radical reacts with molecular oxygen (O2) to form a peroxy radical. This peroxy radical can then undergo further reactions, leading to the formation of various degradation products.

For fluorinated propenes, the primary atmospheric degradation products are typically carbonyl compounds formed from the cleavage of the C-C bond of the intermediate alkoxy radical. rsc.orgrsc.org In the case of this compound, the expected major products from the OH-initiated degradation would be acetaldehyde (CH3CHO) and formyl fluoride (HC(O)F).

The table below summarizes the expected products from the OH radical-initiated degradation of this compound based on studies of similar compounds. rsc.orgrsc.org

| Reactant | Major Degradation Products |

| This compound | Acetaldehyde (CH3CHO), Formyl fluoride (HC(O)F) |

The rate of the reaction with OH radicals is crucial for determining the atmospheric lifetime of this compound. Experimental and theoretical studies on similar hydrofluoroolefins provide an indication of the expected reactivity. The table below presents rate coefficients for the reaction of OH radicals with some related fluorinated propenes.

| Compound | kOH (cm3 molecule-1 s-1) at 298 K | Atmospheric Lifetime | Reference |

| 2-Fluoropropene | - | - | rsc.orgrsc.org |

| (E/Z)-1,2,3,3,3-Pentafluoropropene | (1.03 ± 0.15) x 10-12 | ~11 days | rsc.orgrsc.org |

| cis-CHF=CHCHF2 | 6.83 x 10-13 | ~16 days | doi.orgresearchgate.net |

| trans-CHF=CHCHF2 | 3.17 x 10-12 | ~3.4 days | doi.orgresearchgate.net |

Based on these data, this compound is expected to have a relatively short atmospheric lifetime, on the order of days to a few weeks. doi.org

Analysis of Tropospheric Degradation Products of this compound Remains a Subject for Future Research

A comprehensive review of available scientific literature indicates a notable gap in the experimental and theoretical data regarding the specific product distribution from the tropospheric degradation of this compound. While the atmospheric chemistry of various hydrofluoroolefins (HFOs) is an active area of research due to their increasing use as replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), detailed studies identifying and quantifying the end-products of the atmospheric oxidation of this compound are not present in the reviewed findings.

The degradation of HFOs in the troposphere is primarily initiated by reactions with hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms and ozone (O₃). These reactions typically involve the addition of the oxidant to the carbon-carbon double bond, forming a reactive haloalkyl radical. This radical then undergoes a series of reactions, often involving oxygen (O₂), to form alkoxy radicals, which can then decompose or isomerize, leading to the formation of various stable end-products.

For structurally related fluorinated propenes, detailed product studies have been conducted. For instance, the OH radical-initiated oxidation of 2-fluoropropene (CH₃CF=CH₂), an isomer of 1-fluoro-1-propene, has been shown to yield acetyl fluoride (CH₃C(O)F) and formaldehyde (HC(O)H) as major products. rsc.orgconicet.gov.ar Similarly, the reaction of 2-fluoropropene with Cl atoms is reported to produce acetyl fluoride and formyl chloride. researchgate.net For more complex molecules like (E/Z)-1,2,3,3,3-pentafluoropropene (CF₃CF=CHF), the degradation by both OH and Cl results in trifluoroacetyl fluoride (CF₃C(O)F) and formyl fluoride (HC(O)F). acs.orgrsc.org

However, direct extrapolation of these findings to this compound (cis-CHF=CHCH₃) is not scientifically rigorous, as the position of the fluorine atom and the stereochemistry of the molecule can significantly influence the reaction pathways and the stability of the intermediate radicals, thereby altering the final product distribution.

Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to predict the reaction mechanisms and kinetics for some HFOs, but a specific analysis of the product distribution from this compound degradation is not available in the current body of literature. doi.orgacs.org

Therefore, to provide a scientifically accurate and detailed analysis of the product distribution in the tropospheric degradation of this compound, further experimental and computational studies are required. Such research would be essential for fully assessing the environmental impact of this compound, including its contribution to the formation of secondary pollutants like formic acids and other atmospheric aerosols.

Advanced Applications in Synthetic Chemistry and Materials Science

Role as a Building Block in Stereoselective Organic Synthesis

Cis-1-fluoro-1-propene serves as a foundational building block in stereoselective synthesis, where the spatial arrangement of atoms is precisely controlled. The "cis" configuration of the fluorine atom and the methyl group on the double bond dictates the stereochemical outcome of certain addition reactions.

Research has shown that the reaction of bromine with this compound under ionic conditions proceeds via a stereospecific anti-addition. rsc.org This means the two bromine atoms add to opposite faces of the double bond, leading to a specific, predictable three-dimensional structure in the resulting dibromo-fluoropropane. This level of control is fundamental in synthesizing complex molecules, such as pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity.

The broader field of fluoro-alkene chemistry highlights the importance of such stereocontrol. Trisubstituted alkenyl fluorides, for example, are sought after for their ability to act as mimics for secondary amide bonds in peptides. nih.gov Depending on their E or Z (trans or cis) configuration, they can either replicate the standard peptide link or induce a turn in the peptide's structure. nih.gov The ability to start with a stereochemically defined building block like this compound is a key advantage in the multi-step synthesis of these advanced materials and bioactive compounds. nih.gov

Synthetic Utility in Functional Molecule Derivatization

The high reactivity of the double bond and the influence of the electronegative fluorine atom make this compound a versatile substrate for derivatization, allowing for the introduction of various functional groups. ontosight.ai This process modifies the original molecule to create new compounds with tailored properties.

Studies have demonstrated several ways this compound can be derivatized through addition and substitution reactions:

Halogenation and Hydrohalogenation : Under ionic conditions, the addition of hydrogen bromide to this compound exclusively yields 1-bromo-1-fluoropropane. rsc.org Free-radical initiated photoreactions with hydrogen bromide produce a different outcome, yielding a mixture of 1-bromo-2-fluoropropane (B167499) and 2-bromo-1-fluoropropane. rsc.org

Fluoroalkylation : The compound reacts with trifluoroiodomethane under both thermal and photochemical conditions to produce fluoroalkylated adducts, demonstrating how more complex fluorinated chains can be built upon the initial propene structure. rsc.org

Chlorodefluorination : In reactions catalyzed by Lewis acidic aluminum chlorofluoride (ACF), the fluorine atoms on fluorinated olefins can be exchanged for chlorine atoms. d-nb.info This substitution pathway allows for the synthesis of chlorinated fluoro derivatives, transforming the starting material into a different class of halogenated compound. d-nb.info

The derivatization of the closely related 2-fluoroallyl scaffold (a structural isomer) to create fluorinated versions of organosulfur compounds found in garlic, such as allicin (B1665233) and ajoene, further illustrates the synthetic potential of this structural motif. mdpi.com These examples underscore the utility of small fluorinated alkenes in constructing a diverse range of functional molecules for agrochemical, pharmaceutical, and materials science research. ontosight.ai

Interfacial Chemistry and Surface Adsorption Phenomena

The behavior of this compound at interfaces, particularly on metal surfaces, is critical for applications in catalysis, sensors, and materials science. Studies on the adsorption of fluorinated propenes on a single-crystal copper surface, Cu(111), reveal how fluorination influences molecule-surface interactions.

Using techniques like Fourier transform infrared reflection-absorption spectroscopy (FT-IRAS), researchers have determined that fluorinated propenes, including isomers of monofluoropropene, interact weakly with the copper surface. rsc.org The molecules adsorb reversibly in a "side-on" configuration, with the plane of the C-C-C atoms lying roughly parallel to the metal surface. rsc.org This orientation is a key finding, as it dictates how the molecule presents itself for potential surface-catalyzed reactions.

The strength of this interaction can be quantified by the desorption temperature, which is the temperature at which the molecule detaches from the surface upon heating.

Table 1: Desorption Temperatures of Propenes on Cu(111) Surface

| Compound | Desorption Temperature (K) |

|---|---|

| Propene | 120 - 140 |

| Monofluoropropene | 120 - 140 |

| Trifluoropropene | > 140 |

Data sourced from The Journal of Physical Chemistry B. rsc.org

As shown in the table, the desorption temperature for monofluoropropene is similar to that of non-fluorinated propene. rsc.org This indicates that the addition of a single fluorine atom at this position does not significantly alter the strength of the physisorption bond with the copper surface. rsc.org However, further fluorination of the molecule can increase the barrier to desorption. rsc.org

Emerging Research Directions in Fluorinated Organic Compounds

The field of fluorinated organic chemistry is dynamic, with ongoing research expanding the applications of compounds like this compound. Several key trends are shaping the future of this area.

One major direction is the development of novel and more efficient catalytic methods for C-H and C-F bond functionalization. d-nb.infoacs.org While historically challenging, activating these strong bonds allows for the direct modification of fluorinated molecules, opening up new synthetic pathways that were previously inaccessible. Research into catalysts, such as Lewis acidic systems, that can perform these transformations under milder conditions is a significant area of focus. d-nb.info

Another prominent research avenue is the synthesis of increasingly complex, stereochemically pure fluorinated molecules for specific applications. This includes the diastereodivergent synthesis of bioactive compounds, where different stereoisomers of a single fluorinated molecule are created to probe biological functions, such as anti-cancer agents or peptide mimics. nih.gov The ability to selectively synthesize all possible stereoisomers of a fluorinated drug candidate, for instance, is a powerful tool in medicinal chemistry. nih.gov

Finally, the field of biotechnology offers a paradigm shift in producing organofluorines. The discovery of the "fluorinase" enzyme in the bacterium Streptomyces cattleya, which naturally creates a carbon-fluorine bond, has opened the door to the biocatalytic synthesis of fluorinated compounds. ipp.pt Future research aims to harness and engineer such enzymes to produce a wider variety of fluorinated building blocks and complex natural products, offering a greener and highly selective alternative to traditional chemical synthesis. ipp.pt

Q & A

Q. What experimental protocols are recommended for synthesizing cis-1-fluoro-1-propene with high stereochemical purity?

Methodological Answer : Synthesis of cis-1-fluoro-1-propene requires precise control of reaction conditions to favor the cis isomer. A common approach involves dehydrohalogenation of 1,2-difluoropropane using a strong base (e.g., KOH in ethanol), with temperature modulation to minimize thermal isomerization. Characterization via gas chromatography (GC) coupled with mass spectrometry (MS) ensures purity, while nuclear magnetic resonance (NMR) spectroscopy (particularly -NMR) confirms stereochemistry . For reproducibility, document reaction parameters (e.g., solvent polarity, base strength, and reaction time) in the experimental section and validate results against established thermodynamic data .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological Answer : Combine multiple spectroscopic techniques:

- and -NMR : Identify coupling constants () to distinguish cis (smaller ) from trans isomers.

- Infrared (IR) Spectroscopy : Confirm C-F stretching vibrations (1050–1100 cm) and absence of sp C-H stretches (unlikely for cis geometry).

- Mass Spectrometry : Verify molecular ion peaks (m/z 76 for CHF) and fragmentation patterns.

Ensure experimental data align with computational predictions (e.g., DFT calculations for vibrational modes) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported reaction kinetics of this compound in electrophilic addition reactions?

Methodological Answer : Contradictions in kinetic data often arise from solvent effects, catalyst choice, or isomerization during reactions. To address this:

- Controlled Variable Testing : Systematically vary solvents (polar vs. nonpolar), catalysts (Lewis acids like BF), and temperatures.

- In situ Monitoring : Use real-time techniques like stopped-flow NMR or UV-Vis spectroscopy to track intermediate formation.

- Statistical Analysis : Apply ANOVA to compare rate constants across conditions and identify outliers.

Reference frameworks like PICO (Population: reaction systems; Intervention: variable parameters; Comparison: baseline kinetics; Outcome: resolved discrepancies) to structure the investigation .

Q. What computational methods are most effective for predicting the thermodynamic stability and reactivity of this compound?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between cis and trans isomers to predict stability. Use B3LYP/6-31G(d) basis sets for accuracy.

- Molecular Dynamics (MD) Simulations : Model isomerization pathways under varying thermal conditions.

- Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites for electrophilic/nucleophilic attacks.

Validate computational results with experimental data (e.g., calorimetry for enthalpy changes) and ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in reported spectroscopic data for this compound across different studies?

Methodological Answer :

- Systematic Review : Compile datasets from peer-reviewed studies and identify variables (e.g., solvent, instrument calibration) causing discrepancies.

- Meta-Analysis : Use tools like RevMan to calculate weighted averages for key spectral peaks (e.g., -NMR shifts).

- Experimental Replication : Repeat measurements under standardized conditions (e.g., CDCl solvent, 300 MHz NMR) and publish raw data in supplementary materials for transparency .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.